molecular formula C9H11BrFN B1427961 N-(2-Bromoethyl)-3-fluoro-N-methylaniline CAS No. 1249593-87-0

N-(2-Bromoethyl)-3-fluoro-N-methylaniline

Cat. No. B1427961
M. Wt: 232.09 g/mol
InChI Key: CINHRRFJRKLFBE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes the compound’s physical properties such as melting point, boiling point, solubility in various solvents, and density, and its chemical properties such as its acidity or basicity, its redox potential, and its reactivity with common reagents.


Scientific Research Applications

  • Metabolism Studies : Research by Boeren et al. (1992) focused on the metabolism of 2-halogenated 4-methylanilines, including compounds similar to N-(2-Bromoethyl)-3-fluoro-N-methylaniline, in rat liver microsomes. They discovered various metabolites such as benzyl alcohols, benzaldehydes, and halogenated N-(4'-aminobenzyl)-4-methylanilines, highlighting the complex metabolic pathways of these compounds (Boeren et al., 1992).

  • Chemical Synthesis : Mayes et al. (2008) reported the chlorination of 3-fluoro-2-methylaniline, a compound structurally related to N-(2-Bromoethyl)-3-fluoro-N-methylaniline, leading to cocrystallization with succinimide. This study is significant for understanding the synthesis and crystalline structures of such compounds (Mayes et al., 2008).

  • Catalysis Research : Yang et al. (2015) developed a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex for catalyzing the formylation and methylation of amines using CO2, demonstrating the utility of fluoro-functionalized compounds in catalysis (Yang et al., 2015).

  • Nucleophilic Displacement Reactions : The study by Brewis et al. (1974) examined the kinetics of reactions involving substituted α-halogenopyridines with compounds like N-methylaniline, providing insights into nucleophilic aromatic substitution mechanisms relevant to compounds including N-(2-Bromoethyl)-3-fluoro-N-methylaniline (Brewis et al., 1974).

  • Molecular Spectroscopy : Liu et al. (2017) conducted theoretical calculations and spectroscopy on 2-fluoro-N-methylaniline, exploring the molecular structures and vibrational frequencies in various states. This research is pertinent to understanding the physical and chemical properties of N-(2-Bromoethyl)-3-fluoro-N-methylaniline (Liu et al., 2017).

Safety And Hazards

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Future Directions

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Please note that not all of this information may be available for all compounds, especially those that have not been extensively studied. For a specific compound, it would be necessary to consult the primary literature and databases of chemical information.


properties

IUPAC Name

N-(2-bromoethyl)-3-fluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(6-5-10)9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINHRRFJRKLFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCBr)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromoethyl)-3-fluoro-N-methylaniline

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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